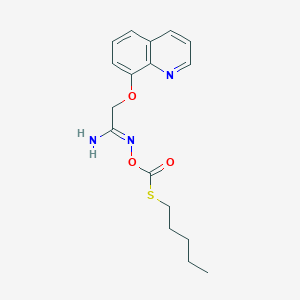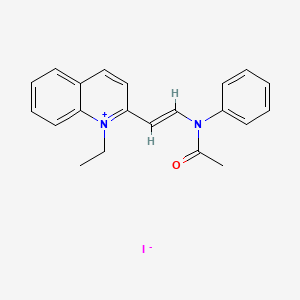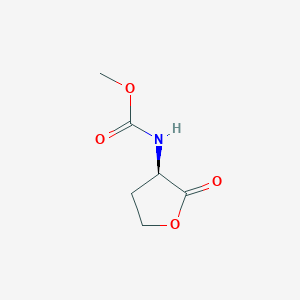
(R)-Methyl (2-oxotetrahydrofuran-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran is a heterocyclic compound containing an oxygen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, which is often a substituted furan derivative.
Functionalization: The furan ring is functionalized through various chemical reactions, such as oxidation or reduction, to introduce the desired functional groups.
Cyclization: The functionalized intermediate undergoes cyclization to form the tetrahydrofuran ring.
Carbamate Formation:
Industrial Production Methods
Industrial production methods for ®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different chemical properties.
Substituted Tetrahydrofurans: Compounds with various substituents on the tetrahydrofuran ring, which can alter their reactivity and applications.
Uniqueness
®-Methyl (2-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
属性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
methyl N-[(3R)-2-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C6H9NO4/c1-10-6(9)7-4-2-3-11-5(4)8/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1 |
InChI 键 |
DLLUKIIICXHGIX-SCSAIBSYSA-N |
手性 SMILES |
COC(=O)N[C@@H]1CCOC1=O |
规范 SMILES |
COC(=O)NC1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


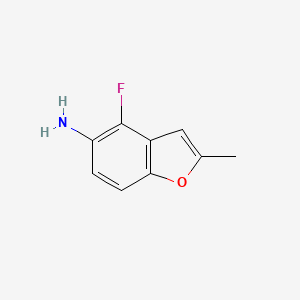
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
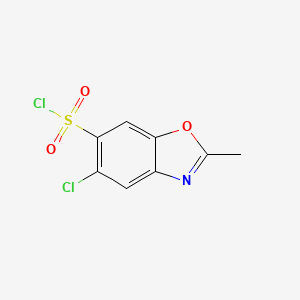

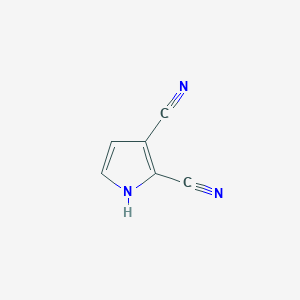
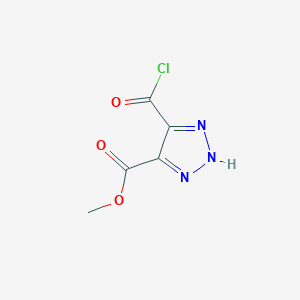
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
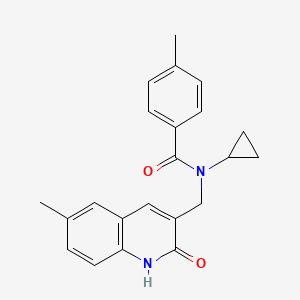
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)

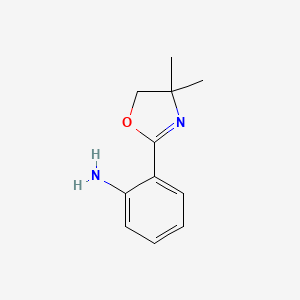
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
